(R)-(-)-2-Chlorophenylglycine methyl ester
Overview
Description
®-(-)-2-Chlorophenylglycine methyl ester is a chiral compound with significant importance in organic chemistry. It is an ester derivative of 2-chlorophenylglycine, where the carboxylic acid group is esterified with methanol. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Mechanism of Action
Target of Action
The primary target of ®-(-)-2-Chlorophenylglycine methyl ester, also known as ®-Methyl 2-amino-2-(2-chlorophenyl)acetate, is the enzyme Acetyl CoA carboxylase (Acc’ase) . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism.
Mode of Action
®-(-)-2-Chlorophenylglycine methyl ester acts as an inhibitor of the Acetyl CoA carboxylase (Acc’ase) enzyme . By inhibiting this enzyme, the compound disrupts the normal biosynthesis of fatty acids, leading to a decrease in the growth and proliferation of certain types of cells, particularly in plants .
Biochemical Pathways
The inhibition of Acetyl CoA carboxylase (Acc’ase) by ®-(-)-2-Chlorophenylglycine methyl ester affects the fatty acid biosynthesis pathway . This disruption can lead to downstream effects such as a decrease in cell membrane integrity and function, ultimately leading to cell death .
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with varying degrees of bioavailability .
Result of Action
The primary result of the action of ®-(-)-2-Chlorophenylglycine methyl ester is the inhibition of cell growth and proliferation due to the disruption of fatty acid biosynthesis . This can lead to cell death, particularly in plants where this compound is often used as a herbicide .
Action Environment
The action, efficacy, and stability of ®-(-)-2-Chlorophenylglycine methyl ester can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other compounds or contaminants can potentially interfere with its action .
Biochemical Analysis
Biochemical Properties
It is known that esters, a group of compounds to which ®-(-)-2-Chlorophenylglycine methyl ester belongs, play significant roles in biochemical reactions . They are involved in various reactions such as esterification and hydrolysis . The specific enzymes, proteins, and other biomolecules that ®-(-)-2-Chlorophenylglycine methyl ester interacts with are yet to be identified.
Cellular Effects
It is plausible that, like other esters, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the general knowledge of esters, it can be inferred that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-Chlorophenylglycine methyl ester typically involves the esterification of ®-(-)-2-Chlorophenylglycine with methanol. One common method is the reaction of ®-(-)-2-Chlorophenylglycine with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of ®-(-)-2-Chlorophenylglycine methyl ester often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-Chlorophenylglycine methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ®-(-)-2-Chlorophenylglycine and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.
Substitution: Various nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: ®-(-)-2-Chlorophenylglycine and methanol.
Reduction: The corresponding alcohol.
Substitution: Depending on the nucleophile, products can include amides, alcohols, or other ester derivatives.
Scientific Research Applications
®-(-)-2-Chlorophenylglycine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-Chlorophenylglycine methyl ester: The enantiomer of ®-(-)-2-Chlorophenylglycine methyl ester, which may exhibit different biological activities due to its chiral nature.
2-Chlorophenylglycine ethyl ester: An ester derivative with an ethyl group instead of a methyl group, which may have different physical and chemical properties.
2-Chlorophenylalanine methyl ester: A structurally similar compound with an additional methylene group in the side chain.
Uniqueness
®-(-)-2-Chlorophenylglycine methyl ester
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWOZNRDJNWTPS-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265152 | |
Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141109-16-2 | |
Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141109-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3WA9YX3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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